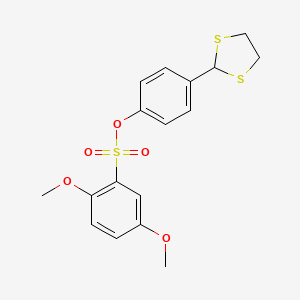

4-(1,3-Dithiolan-2-yl)phenyl 2,5-dimethoxybenzenesulfonate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“4-(1,3-Dithiolan-2-yl)phenyl 2,5-dimethoxybenzenesulfonate” is a chemical compound with the molecular formula C17H18O5S3 . It is a derivative of 1,3-dithiolane, a cyclic compound containing sulfur .

Synthesis Analysis

The synthesis of 1,3-dithiolane derivatives, such as “this compound”, can be achieved from carbonyl compounds with 1,3-propanedithiol or 1,2-ethanedithiol in the presence of a Brönsted or a Lewis acid catalyst . The removal of a dithiane protection group often requires harsh conditions and is usually performed in the late synthetic stage .Molecular Structure Analysis

The molecular structure of “this compound” is based on the 1,3-dithiolane ring, which is a five-membered cyclic compound containing two sulfur atoms . The exact structure would require further analysis using techniques such as X-ray crystallography .Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Evaluation

The synthesis and biological evaluation of various derivatives closely related to 4-(1,3-Dithiolan-2-yl)phenyl 2,5-dimethoxybenzenesulfonate have shown promising applications in scientific research. For instance, the synthesis and antimicrobial screening of novel 1,3-dioxolanes linked to N-5 of 5H-[1,2,4]triazino[5,6-b]indole-3-thiol, which are structurally similar, have been explored for their moderate inhibitory activity against the fungus Candida albicans compared to clotrimazole as reference control. These compounds also exhibited moderate activity against Gram-positive bacteria Staphylococcus aureus relative to imipenem as the standard drug, indicating potential applications in antimicrobial treatments (Ramadan, Rasheed, & El Ashry, 2019).

Structure-Activity Relationship and Anticancer Properties

The study of structure-activity relationships in related sulfonamide analogs has led to insights into chemical modifications that can improve pharmacological properties for the development as cancer therapeutics. For example, research on 2,2-dimethyl-2H-chromene based arylsulfonamide analogs has shown strategies for modification to enhance their effectiveness as HIF-1 pathway inhibitors, antagonizing tumor growth in animal models of cancer. These findings are crucial for developing new cancer therapeutics, indicating the relevance of derivatives like this compound in scientific research aimed at cancer treatment (Mun et al., 2012).

Optical and Material Science Applications

The synthesis and characterization of extended π-conjugated organic materials based on similar sulfonate compounds have demonstrated significant potential in optical and material sciences. For instance, new extended π-conjugated chromophores synthesized for nonlinear optical analysis exhibit promising characteristics for various applications, including telecommunications and information processing. This research work underscores the importance of derivatives like this compound in the development of new materials with advanced optical properties (Antony et al., 2019).

Safety and Hazards

Eigenschaften

IUPAC Name |

[4-(1,3-dithiolan-2-yl)phenyl] 2,5-dimethoxybenzenesulfonate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18O5S3/c1-20-14-7-8-15(21-2)16(11-14)25(18,19)22-13-5-3-12(4-6-13)17-23-9-10-24-17/h3-8,11,17H,9-10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCQJHDUXKOKOQX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)S(=O)(=O)OC2=CC=C(C=C2)C3SCCS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18O5S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-[(3-methoxyphenyl)sulfanyl]pyrimidine](/img/structure/B2696064.png)

![(2Z)-2-[(2-fluorophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B2696077.png)

![6-Bromo-2-[(4-chlorophenyl)methyl]-3-(methylsulfanyl)-2,5-dihydro-1,2,4-triazin-5-one](/img/structure/B2696078.png)

![2-[2-(4-Methylanilino)-2-oxoethyl]sulfinylacetic acid](/img/structure/B2696083.png)

![(3-Chloro-4-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]phenyl)amine hydrochloride](/img/structure/B2696085.png)